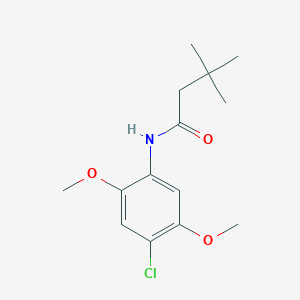
N-(4-chloro-2,5-dimethoxyphenyl)-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-(4-chloro-2,5-dimethoxyphenyl)-3,3-dimethylbutanamide often involves intricate chemical processes. For instance, the synthesis of N-[(R)-1-(2,4-dichlorophenyl)ethyl]-2-cyano-3,3-dimethylbutanamide involves a series of reactions, including cycloaddition of dihalocarbenes to β-chloroimines, leading to N-substituted 2,4-dichloro-3,3-dimethylbutanamides (Shinkevich et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds like this compound can be complex, with various functional groups contributing to its overall conformation. Studies on similar structures, such as dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, reveal insights into molecular and crystal structures, including bond lengths, angles, and torsion angles (Shabir et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can result in various transformations. For example, 3-(2-chloroalkyl)-2,2-dihaloaziridines, when subjected to Lewis acids or HCl, undergo N–C bond cleavage, forming different compounds (Shinkevich et al., 2008). This highlights the reactive nature of such compounds under different conditions.
科学的研究の応用
Polymerization Catalysts
New C2v- and chiral C2-symmetric olefin polymerization catalysts based on Nickel(II) and Palladium(II) diimine complexes bearing 2,6-diphenyl aniline moieties have been synthesized and structurally characterized. These compounds demonstrate significant potential in the polymerization of olefins, showcasing the applicability of related chemicals in advancing polymer science (Schmid et al., 2001).
Medicinal Chemistry
In medicinal chemistry, the body distribution of iodine-131 labeled drugs with structural components similar to N-(4-chloro-2,5-dimethoxyphenyl)-3,3-dimethylbutanamide has been explored. These studies contribute to our understanding of drug distribution within the body, which is crucial for developing effective therapeutic agents (Braun et al., 1977).
Chemical Reactivity and Synthesis
Research into the synthesis and reactivity of 3-(2-chloroalkyl)-2,2-dihaloaziridines, which undergo transformations to produce compounds including N-substituted 2,4-dichloro-3,3-dimethylbutanamides, illustrates the broad utility of chloro- and dimethoxyphenyl components in synthetic chemistry. This work informs strategies for constructing complex molecules with potential applications in various chemical industries (Shinkevich et al., 2008).
Environmental Sensing
Research into the use of dimethyl-4,4-dimethoxy-5,6,5',6'-dimethylene dioxy biphenyl-2,2-dicarboxylate (DDB) as a novel ionophore in sensors for barium ions highlights the application of related compounds in environmental monitoring. This work demonstrates the potential for chemicals with dimethoxyphenyl components to contribute to the development of sensitive and selective sensors for detecting environmental pollutants (Hassan et al., 2003).
Antiviral Research
The synthesis and evaluation of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid illustrate the potential of compounds with similar structural features in antiviral research. These compounds have shown anti-tobacco mosaic virus activity, indicating their relevance in the development of new antiviral drugs (Chen et al., 2010).
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-14(2,3)8-13(17)16-10-7-11(18-4)9(15)6-12(10)19-5/h6-7H,8H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQOSQHTJUSSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid](/img/structure/B5550595.png)
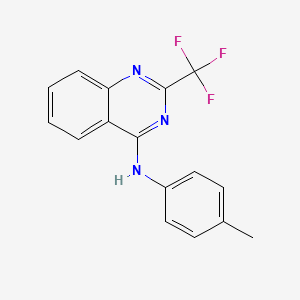
![4-(5-{2-[(4-methoxyphenyl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5550606.png)
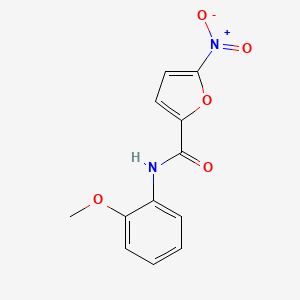
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5550614.png)
![N-(3,4-difluorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5550616.png)
![N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5550623.png)
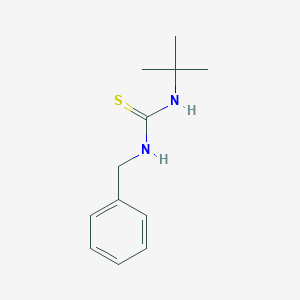
![3-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5550628.png)
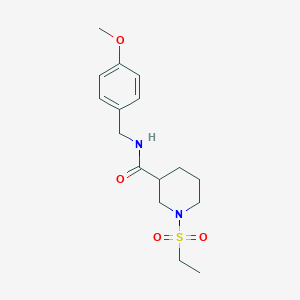

![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5550666.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5550691.png)
![N-[(3S*,4R*)-1-(2-phenoxybenzoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5550702.png)